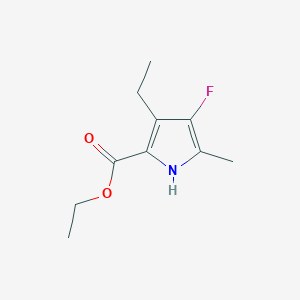
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe Vilsmeier-Haack reaction is often employed to form the pyrrole ring, using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Subsequent steps involve the selective introduction of the substituents under controlled conditions, often requiring catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
科学的研究の応用
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but lacks the fluoro and additional ethyl substituents.
Methyl 4-fluoro-1H-pyrrole-2-carboxylate: Contains a fluoro group but differs in the other substituents.
Uniqueness
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
141075-32-3 |
|---|---|
分子式 |
C10H14FNO2 |
分子量 |
199.22 g/mol |
IUPAC名 |
ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-4-7-8(11)6(3)12-9(7)10(13)14-5-2/h12H,4-5H2,1-3H3 |
InChIキー |
RNDRSKOQNNTLDG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1F)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


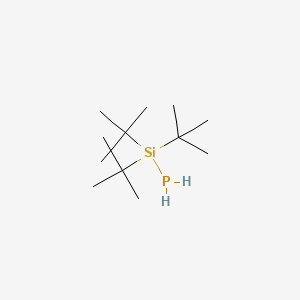

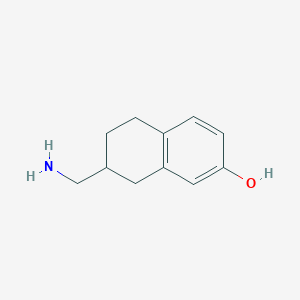
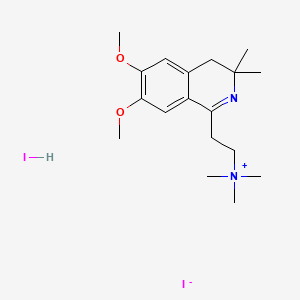
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
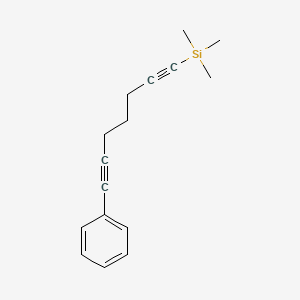
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
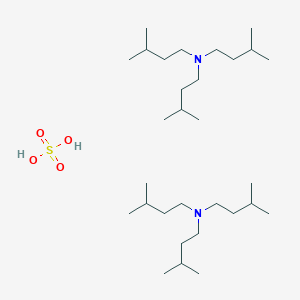
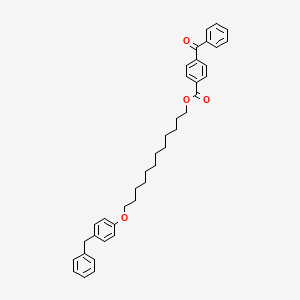
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

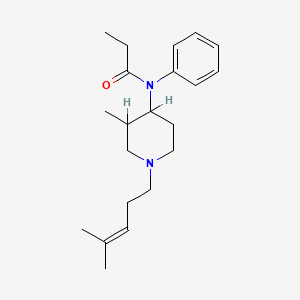
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
